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1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring. Its molecular formula is , and it has a molecular weight of 208.15 g/mol. The compound features a hydroxyl (-OH) group attached to an ethyl chain, which contributes to its reactivity and potential biological activity. The unique arrangement of fluorine substituents enhances its chemical properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.
The biological activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol is primarily influenced by its structural characteristics. Compounds with similar structures have been shown to interact with various receptors and enzymes, impacting their biological functions. Specifically, this compound may affect oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. These interactions are driven by hydrogen bonding and hydrophobic forces, which stabilize enzyme-substrate complexes and modulate enzymatic activity .
The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol typically involves:
python# Example reaction2-fluoro-5-(trifluoromethyl)benzaldehyde + NaBH4 → 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol has various applications:
Studies on the interactions of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol with biological targets indicate that it may influence enzyme activities related to oxidative stress. Its interactions are characterized by specific binding affinities that vary based on environmental conditions such as pH and temperature. Understanding these interactions helps in predicting its behavior in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol | Structure | Different fluorine positioning affects reactivity. |
| (5-Fluoro-2-methoxyphenyl)methanol | Structure | Contains a methoxy group instead of trifluoromethyl. |
| [5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | Structure | Features an acetic acid functional group, altering its acidity and reactivity. |
The uniqueness of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol lies in the specific arrangement of its fluorine substituents and the presence of the hydroxyl group. This configuration imparts distinct chemical properties such as increased stability and enhanced reactivity compared to similar compounds. Additionally, the presence of the ethanol moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .